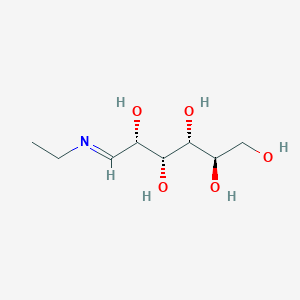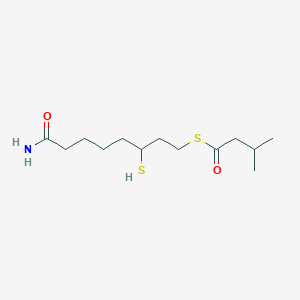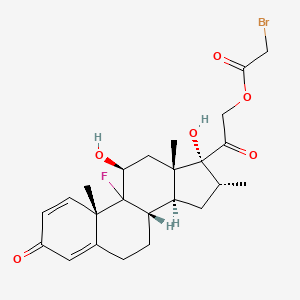![molecular formula C12H11FN2O2 B1212301 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Vue d'ensemble
Description
7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.
Applications De Recherche Scientifique
Antioxidant and Cytotoxic Properties
- Research has shown that derivatives of 6-methoxytetrahydro-β-carboline, similar in structure to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives, produced via the Maillard reaction, demonstrate potential in generating β-carboline antioxidants with varying degrees of cytotoxicity on non-tumorous cell lines (Goh et al., 2015).
Optimization of Reaction Conditions
- The Maillard reaction, used to synthesize 6-methoxy-tetrahydro-β-carboline derivatives, was optimized for conditions like temperature and time to achieve high yields. Mass spectrometry played a crucial role in characterizing these compounds and understanding their mass fragmentation patterns (Goh et al., 2015).
Neuroleptic Properties
- A compound structurally similar to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one displayed neuroleptic-like activity in an animal model. This highlights the potential of such compounds in neurological applications (Welch et al., 1980).
Synthesis and Characterization
- The synthesis of harmine derivatives, which share structural similarities with 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, has been explored. These syntheses involve reactions with hydrazine hydrate and aromatic aldehydes, contributing to the understanding of the chemical behavior and properties of these compounds (Amanzhan et al., 2020).
Potential in Drug Synthesis
- The development of drug candidates involving similar compounds has been reported, emphasizing the role of such structures in facilitating neurotransmission and their relevance in antidepressant drug development (Anderson et al., 1997).
Anticancer Activity
- Investigations into the anticancer activity of coumarins with indole moieties, closely related to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, have been conducted. Such compounds exhibit significant antimitotic activity, particularly against specific cancer cell lines (Galayev et al., 2015).
Propriétés
Nom du produit |
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
|---|---|
Formule moléculaire |
C12H11FN2O2 |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H11FN2O2/c1-17-10-4-7-6-2-3-14-12(16)11(6)15-9(7)5-8(10)13/h4-5,15H,2-3H2,1H3,(H,14,16) |
Clé InChI |
XXHZZFPPMBYCIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NCC3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
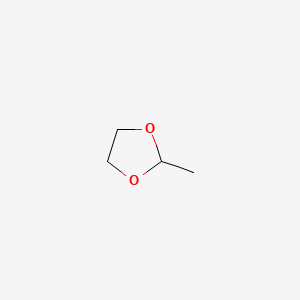
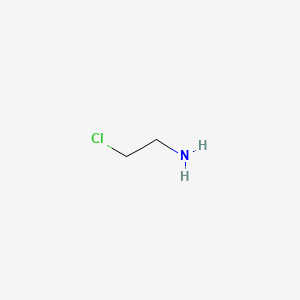
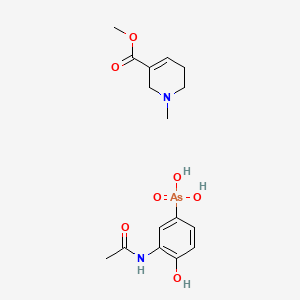
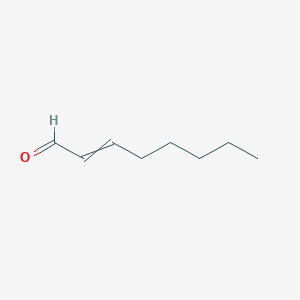
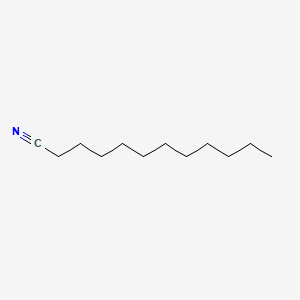
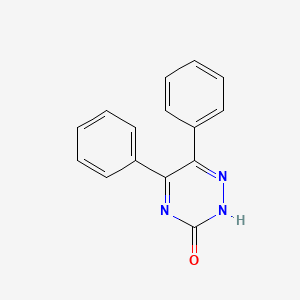
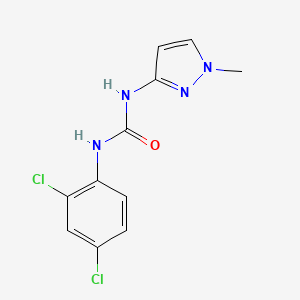
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
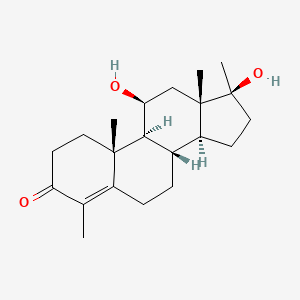
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
